molecular formula C12H14N2 B1288341 4-Amino-2-propylquinoline CAS No. 57165-80-7

4-Amino-2-propylquinoline

Cat. No.: B1288341
CAS No.: 57165-80-7
M. Wt: 186.25 g/mol
InChI Key: AIARCVIPBFNMEW-UHFFFAOYSA-N
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Description

4-Amino-2-propylquinoline is a useful research compound. Its molecular formula is C12H14N2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

4-Aminoquinoline derivatives, including 4-Amino-2-propylquinoline, have been synthesized and evaluated for their antitumor properties. These compounds show significant cytotoxicity against various cancer cell lines, such as HCT-116, A549, DU-145, HepG2, and LN229. Specifically, certain derivatives have demonstrated potent cytotoxicity, with the ability to decrease VEGF protein expression, suggesting their potential as antitumor agents (Ren et al., 2013).

Antimalarial Properties

4-Aminoquinoline compounds have been extensively studied for their antimalarial properties. N-tert-Butyl isoquine, a 4-aminoquinoline derivative, has shown excellent activity against Plasmodium falciparum in vitro and rodent malaria parasites in vivo. These studies highlight the ongoing research into 4-aminoquinoline-based antimalarials, offering insights into chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations (O’Neill et al., 2009).

Applications in Alzheimer's Disease Treatment

Research into multifunctional agents for Alzheimer’s disease (AD) treatment has explored hybrids of 4-amino-2,3-polymethylenequinoline. These compounds have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). They show high antioxidant activity and potential in blocking AChE-induced β-amyloid aggregation, suggesting their utility in AD therapeutics (Makhaeva et al., 2020).

Electrochemical Sensors for 4-Aminoquinoline Drugs

4-Aminoquinoline drugs, including Hydroxychloroquine and Chloroquine, have been the subject of studies focusing on their determination in biological and environmental samples using electrochemical sensors. This research is significant for monitoring the levels of these drugs due to their potential toxic side-effects on the retina and the retinal pigment epithelium (Matrouf et al., 2022).

Anticancer Properties

The synthesis of various 4-aminoquinoline derivatives has been aimed at evaluating their potential as anticancer agents. These compounds have been tested against human breast tumor cell lines, with some exhibiting potent effects compared to established drugs like chloroquine and amodiaquine (Zhang et al., 2007).

Antimicrobial Potential

The synthesis of N’-(Alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives has been explored for their antimicrobial properties. These novel compounds demonstrate significant antimicrobial activity, highlighting the therapeutic potential of the quinoline motif in combating drug-resistant bacterial infections (Bello et al., 2017).

Safety and Hazards

The safety data for 4-Amino-2-propylquinoline indicates that it may be harmful if swallowed and may cause eye irritation . It is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

Properties

IUPAC Name

2-propylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-2-5-9-8-11(13)10-6-3-4-7-12(10)14-9/h3-4,6-8H,2,5H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIARCVIPBFNMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC=CC=C2C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598014
Record name 2-Propylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57165-80-7
Record name 2-Propylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 57165-80-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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